molecular formula C12H9Cl2N3O3S B4179357 2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No. B4179357
M. Wt: 346.2 g/mol
InChI Key: XKNLLXZPKYPHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, also known as DMNB-Cys-NH-CH2-COOH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of 6-nitro-1,3-benzothiazole (NBT), which is a fluorescent dye commonly used in biological imaging. DMNB-Cys-NH-CH2-COOH has shown promise as a tool for studying protein-protein interactions, which are critical for understanding many biological processes.

Mechanism of Action

2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH works by covalently attaching to specific amino acid residues in proteins, such as cysteine. This allows researchers to track the interactions between different proteins and gain insight into the mechanisms underlying biological processes.
Biochemical and Physiological Effects
2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH does not have any known biochemical or physiological effects on its own. Instead, it is used as a tool for studying protein-protein interactions and other biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH is its ability to selectively label specific amino acid residues in proteins. This allows researchers to track the interactions between different proteins and gain insight into the mechanisms underlying biological processes. However, one limitation of this compound is that it can only label proteins that contain cysteine residues. Additionally, 2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH is not suitable for use in living organisms, as it cannot cross cell membranes.

Future Directions

There are several potential future directions for research involving 2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH. One area of interest is the development of new fluorescent dyes that can be used to label other amino acid residues in proteins. This would expand the range of proteins that can be studied using this technique. Additionally, researchers may explore the use of 2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH in the development of new cancer therapies, based on its ability to study protein-protein interactions involved in cancer development. Finally, 2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH may be used in the development of new diagnostic tools for diseases that involve protein-protein interactions.

Scientific Research Applications

2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH has been used in several scientific studies as a tool for studying protein-protein interactions. This compound can be used to label specific amino acid residues in proteins, allowing researchers to track the interactions between different proteins. For example, 2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamideCH2-COOH has been used to study the interactions between the tumor suppressor protein p53 and its binding partners. This research has provided valuable insights into the mechanisms underlying cancer development and may lead to the development of new cancer therapies.

properties

IUPAC Name

2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S/c1-11(5-12(11,13)14)9(18)16-10-15-7-3-2-6(17(19)20)4-8(7)21-10/h2-4H,5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNLLXZPKYPHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 5
2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-1-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

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